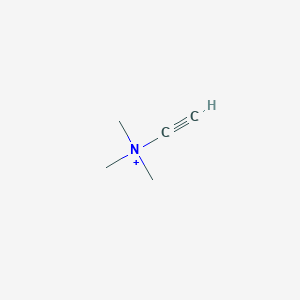

N,N,N-Trimethylethynaminium

Description

Contextual Significance within Ethynylammonium Chemistry

Within the specialized field of ethynylammonium chemistry, N,N,N-Trimethylethynaminium holds a position of fundamental importance. Ethynylammonium salts, also known as ynammonium salts, are characterized by a nitrogen atom directly attached to an acetylenic carbon. This arrangement results in a highly electron-deficient and reactive carbon-carbon triple bond, making these compounds valuable intermediates in organic synthesis.

The trimethyl substitution in this compound provides a simple, sterically unencumbered model for studying the intrinsic reactivity of the ynammonium moiety. Its significance lies in its potential to act as a potent electrophile. The positively charged quaternary nitrogen atom strongly withdraws electron density from the alkyne, making the terminal acetylenic carbon susceptible to nucleophilic attack. This reactivity is in stark contrast to the nucleophilic character of the carbon-carbon triple bond in electron-rich ynamines.

Research in this area often explores the use of ethynylammonium salts as precursors to other functional groups. For instance, they can participate in cycloaddition reactions, serving as dienophiles or dipolarophiles to construct complex heterocyclic frameworks. The inherent reactivity of the ethynyl (B1212043) group, amplified by the adjacent positive charge, allows for transformations that are not readily achievable with less activated alkynes.

Broader Relevance in Quaternary Ammonium (B1175870) Compound Research

Quaternary ammonium compounds (QACs) are a diverse class of molecules with a wide array of applications, ranging from surfactants and phase-transfer catalysts to antimicrobial agents and materials science. nih.govmdpi.com QACs are defined by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge. mdpi.com

This compound contributes to this field by introducing a unique functional handle—the ethynyl group—onto the quaternary ammonium scaffold. This feature expands the synthetic utility of QACs beyond their traditional roles. The presence of the alkyne allows for post-quaternization modifications via reactions characteristic of alkynes, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other metal-catalyzed transformations. This enables the covalent attachment of the quaternary ammonium moiety to a wide variety of substrates, including polymers, biomolecules, and surfaces, thereby imparting the specific properties of the QAC to these materials.

Historical Overview of Synthetic Methodologies for Acetylenic Quaternary Ammonium Salts

The synthesis of quaternary ammonium salts, in general, has a long history, with the Menschutkin reaction, the alkylation of a tertiary amine with an alkyl halide, being a cornerstone of their preparation since its discovery in 1890. However, the synthesis of the more specialized acetylenic quaternary ammonium salts, such as this compound, has seen a more recent and nuanced development.

Early efforts in the broader field of ynamine chemistry, which are closely related to ynammonium salts, were pioneered in the mid-20th century. The first practical synthesis of ynamines was reported in 1963. researchgate.net These initial methods often involved the isomerization of propargylamines. researchgate.net

The direct synthesis of acetylenic quaternary ammonium salts can be conceptually approached in a few ways, drawing from fundamental principles of organic chemistry:

Alkylation of a Tertiary Amine with an Ethynyl Halide: This approach is analogous to the classic Menschutkin reaction. It would involve the reaction of trimethylamine (B31210) with an ethynyl halide (e.g., iodoacetylene or bromoacetylene). However, the instability and high reactivity of simple ethynyl halides present significant challenges.

Reaction of a Metal Acetylide with a Trimethylammonium-based Electrophile: A more common and practical approach involves the reaction of a nucleophilic acetylide with an appropriate electrophile. Terminal alkynes can be deprotonated by strong bases, such as sodium amide (NaNH2), to form highly nucleophilic acetylide anions. nih.gov These anions can then, in principle, react with a suitable electrophile containing the trimethylammonium group.

While a specific, detailed synthesis of this compound is not widely documented in introductory literature, the synthesis of related, more complex ynammonium salts has been reported. For instance, the formation of heterocyclic ynammonium salts has been achieved through multi-step sequences.

The historical development has been driven by the need for more stable and versatile reagents for introducing the ethynylammonium functionality into molecules. This has led to the exploration of various activating groups and reaction conditions to overcome the inherent challenges associated with the high reactivity of these compounds.

Scope and Objectives of Current Research Directions on this compound

Current research interest in this compound and its analogs is primarily focused on harnessing their unique reactivity for novel synthetic applications. The primary objectives can be summarized as follows:

Development of Novel Synthetic Methodologies: A key area of ongoing research is the development of efficient, high-yielding, and scalable syntheses of this compound and other ynammonium salts. This includes exploring new activating groups, milder reaction conditions, and catalytic approaches to improve accessibility and handling.

Exploration of Cycloaddition Reactions: The electron-deficient nature of the alkyne in ynammonium salts makes them excellent candidates for various cycloaddition reactions. Researchers are investigating their utility in [3+2] and [4+2] cycloadditions to synthesize a wide range of nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

Applications as Electrophilic Acetylene (B1199291) Surrogates: this compound can serve as a synthetic equivalent (surrogate) for an electrophilic acetylene unit. This allows for the introduction of an ethynyl group into molecules via nucleophilic attack, a transformation that is often challenging with other reagents.

Functionalization of Biomolecules and Materials: The ability to incorporate the quaternary ammonium group with a reactive alkyne handle is of significant interest for bioconjugation and materials science. Current research aims to utilize ynammonium salts for the site-specific modification of proteins, nucleic acids, and other biomolecules, as well as for the functionalization of polymers and surfaces to create materials with tailored properties, such as antimicrobial coatings or specialized sensors.

The overarching goal of current research is to fully unlock the synthetic potential of this compound and its derivatives, establishing them as valuable and versatile tools in the synthetic chemist's arsenal.

Structure

3D Structure

Properties

CAS No. |

673458-48-5 |

|---|---|

Molecular Formula |

C5H10N+ |

Molecular Weight |

84.14 g/mol |

IUPAC Name |

ethynyl(trimethyl)azanium |

InChI |

InChI=1S/C5H10N/c1-5-6(2,3)4/h1H,2-4H3/q+1 |

InChI Key |

GDCSUSMWTWHOPS-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Direct Alkylation Approaches for N,N,N-Trimethylethynaminium

The most straightforward conceptual approach to the synthesis of this compound is the direct alkylation of trimethylamine (B31210). This method, an adaptation of the classic Menshutkin reaction, involves the quaternization of a tertiary amine with a suitable electrophile. quora.comscienceinfo.com In this specific case, the electrophile would be a haloethyne.

Reactant Design and Stoichiometry Considerations (e.g., Trimethylamine with Haloethynes)

The core of this direct approach lies in the reaction between trimethylamine, a readily available and nucleophilic tertiary amine, and a haloethyne (e.g., bromoethyne (B3344055) or iodoethyne). quora.comyoutube.com Trimethylamine acts as the nucleophile, attacking the electrophilic carbon of the haloethyne.

The stoichiometry of the reaction is theoretically 1:1. However, in practice, an excess of the more volatile reactant, typically trimethylamine, may be used to drive the reaction to completion and to act as a scavenger for any acidic byproducts that might arise from side reactions. youtube.com The choice of the halogen on the ethynyl (B1212043) precursor is critical; iodoethyne (B83068) is generally more reactive than bromoethyne, which in turn is more reactive than chloroethyne, consistent with the leaving group ability of the halides (I > Br > Cl).

Table 1: Reactants for Direct Alkylation

| Reactant | Role | Key Considerations |

| Trimethylamine | Nucleophile | Good nucleophilicity, readily available. youtube.com |

| Haloethyne (e.g., Bromoethyne, Iodoethyne) | Electrophile (Alkylating Agent) | Reactivity depends on the halogen (I > Br > Cl). Stability can be a concern. |

Solvent Effects and Reaction Optimization for Ethynylammonium Salt Formation

The choice of solvent is paramount in the synthesis of quaternary ammonium (B1175870) salts as it must facilitate the reaction between a neutral amine and a neutral alkylating agent to form an ionic product. google.com Polar aprotic solvents such as acetonitrile, acetone, or dimethylformamide (DMF) are generally preferred as they can solvate the forming ions, thereby stabilizing the transition state and the final product. youtube.com The reaction temperature can vary significantly, from room temperature to elevated temperatures, depending on the reactivity of the specific haloethyne used. google.com Optimization of reaction time and temperature is crucial to maximize the yield of the desired this compound salt while minimizing potential side reactions, such as polymerization of the haloethyne or elimination reactions.

Table 2: Typical Reaction Parameters for Direct Alkylation

| Parameter | Typical Range/Value | Rationale |

| Solvent | Acetonitrile, Acetone, DMF | Polar aprotic solvents stabilize ionic products. youtube.com |

| Temperature | 25-80 °C | Dependent on haloethyne reactivity; higher temperatures may be needed for less reactive halides. google.com |

| Reaction Time | Several hours to days | Monitored by techniques like TLC or NMR to determine completion. |

| Pressure | Atmospheric or sealed vessel | A sealed vessel may be used to contain volatile reactants like trimethylamine. |

Isolation and Purification Techniques for this compound Salts

As ionic compounds, quaternary ammonium salts are typically non-volatile solids. scienceinfo.com Upon completion of the reaction, the this compound salt may precipitate from the reaction mixture, especially if a less polar co-solvent is added. If the product remains in solution, the solvent can be removed under reduced pressure.

Purification is generally achieved by recrystallization from a suitable solvent or solvent mixture. The choice of recrystallization solvent is critical and often determined empirically. A common technique involves dissolving the crude salt in a minimal amount of a polar solvent (like ethanol (B145695) or methanol) and then adding a less polar solvent (such as diethyl ether or ethyl acetate) to induce precipitation of the purified salt. The purity of the final product can be assessed by standard analytical techniques including NMR spectroscopy, mass spectrometry, and elemental analysis.

Indirect Synthetic Routes via Advanced Functional Group Transformations

Given the potential challenges with the stability and handling of haloethynes, indirect synthetic routes to this compound offer valuable alternatives. These strategies involve the construction of the target molecule from more stable, pre-functionalized precursors.

Strategies Involving Pre-functionalized Ethynyl Precursors

This approach involves starting with a molecule that already contains the ethynyl group and another functional group that can be converted into the trimethylammonium moiety. For instance, a reaction could be designed starting with an ethynyl alcohol derivative. The hydroxyl group could be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by trimethylamine in a nucleophilic substitution reaction.

Another strategy could involve the use of a protected ethynyl group. For example, a trimethylsilyl (B98337) (TMS)-protected ethyne (B1235809) could be used to improve stability during the formation of the quaternary ammonium salt. The TMS group could then be removed in a final deprotection step to yield the terminal alkyne.

Modification of Pre-formed Quaternary Ammonium Scaffolds for Ethynyl Introduction

An alternative indirect strategy begins with a pre-formed quaternary ammonium salt containing a functional group that can be converted into an ethynyl group. For example, a vinyl-substituted quaternary ammonium salt, such as N,N,N-trimethylvinylammonium halide, could potentially be a precursor. The vinyl group could then be subjected to a bromination-dehydrobromination sequence to introduce the carbon-carbon triple bond.

Another plausible route could involve starting with a quaternary ammonium salt bearing a protected aldehyde or ketone. This functional group could then be converted to the alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation. These methods provide a two-step process to transform a carbonyl group into a terminal alkyne.

Table 3: Precursors for Indirect Synthesis

| Precursor Type | Example Precursor | Subsequent Transformation |

| Pre-functionalized Ethynyl Precursor | 2-Propyn-1-ol | Conversion of hydroxyl to a leaving group, then displacement with trimethylamine. |

| Pre-formed Quaternary Ammonium Scaffold | N,N,N-Trimethylvinylammonium halide | Bromination followed by dehydrobromination. |

| Pre-formed Quaternary Ammonium Scaffold with Carbonyl | Quaternary ammonium salt with an aldehyde | Corey-Fuchs or Seyferth-Gilbert homologation. |

Green Chemistry Principles in this compound Synthesis

Development of Solvent-Free Reaction Systems

There is currently no available scientific literature detailing the development of solvent-free reaction systems specifically for the synthesis of this compound. Research in this area would be a novel contribution to the field of green chemistry.

Catalytic Approaches for Sustainable Synthesis

Similarly, a review of existing research reveals no specific catalytic approaches that have been developed for the sustainable synthesis of this compound. The application of catalytic methods to the synthesis of this compound remains an unexplored area of chemical research.

Sophisticated Chemical Reactivity and Mechanistic Investigations

Influence of the Quaternary Nitrogen on Reaction Selectivity and Rate

The quaternary nitrogen atom is not merely an activating group; its specific properties, including the nature of its substituents and its associated counter-ion, play a crucial role in modulating the reactivity of the molecule.

The substituents on the quaternary nitrogen atom exert both inductive and steric effects that influence reaction outcomes. In the case of N,N,N-trimethylethynaminium, the three methyl groups are relatively small and primarily exert an electron-donating inductive effect. However, replacing these methyl groups with larger alkyl groups, such as n-propyl, has been shown to decrease reaction yields with various nucleophiles. strath.ac.uk This is attributed to increased steric hindrance around the reactive center, which impedes the approach of the nucleophile. strath.ac.uk

Therefore, the compact nature of the trimethylammonium group provides a good balance of strong electronic activation with minimal steric shielding, making it a favorable substituent for promoting reactions at the ethynyl (B1212043) moiety.

For instance, a study on antimicrobial peptides, which exist as salts, demonstrated that different counter-ions (acetate, hydrochloride, trifluoroacetate) led to substantial differences in biological activity and selectivity. nih.gov In a non-biological context, a more coordinating anion might form a tight ion pair with the cation, potentially modulating the electrophilicity of the alkyne or influencing the stereochemical course of a reaction. Conversely, a large, non-coordinating anion like tetrafluoroborate (B81430) or triflate would result in a "freer," more reactive cation. The properties of the counter-ion, such as its size and basicity, are therefore critical parameters to consider when designing and optimizing reactions. wikipedia.orgresearchgate.net

Catalytic Applications and Detailed Mechanistic Studies

While specific studies detailing the use of this compound as an organocatalyst for the hydrosilylation and C-silylation of alkynes are not extensively documented, the reactivity of related ynamine and quaternary ammonium (B1175870) compounds allows for a theoretical exploration of its potential catalytic cycles.

Hydrosilylation of Alkynes: The hydrosilylation of alkynes is a crucial transformation in organic synthesis, providing access to valuable vinylsilanes. While typically catalyzed by transition metals, organocatalytic approaches are gaining traction. A hypothetical catalytic cycle for the hydrosilylation of an alkyne with a hydrosilane, catalyzed by this compound, could involve the activation of the hydrosilane. The polarized nature of the this compound salt could facilitate the formation of a more reactive silyl (B83357) species, which would then add across the alkyne triple bond.

C-Silylation of Terminal Alkynes: The C-silylation of terminal alkynes is another important reaction for the synthesis of silylalkynes. In a potential organocatalytic role, this compound could act as a phase-transfer catalyst or as a Lewis base activator. As a phase-transfer catalyst, it would facilitate the transfer of a silyl anion or a related reactive species to the organic phase where the alkyne is present. As a Lewis base, the ethynyl group could potentially interact with the silylating agent, increasing its reactivity towards the terminal alkyne.

A summary of potential, though not experimentally verified for this compound, organocatalytic applications is presented below:

| Reaction | Potential Role of this compound | Product Type |

| Hydrosilylation of Alkynes | Hydrosilane activation | Vinylsilanes |

| C-Silylation of Terminal Alkynes | Phase-transfer catalysis or Lewis base activation | Silylalkynes |

Note: The data in this table is based on the theoretical potential of this compound and not on published experimental results.

Metal-free hydrogenation has emerged as a significant area of research, aiming to replace precious and transition metal catalysts with more sustainable alternatives. Frustrated Lewis pairs (FLPs) and other main-group element-based catalysts have shown remarkable success in this field. Quaternary ammonium salts, while not typically primary catalysts for hydrogenation, can play a crucial role as additives or co-catalysts.

Although direct evidence for this compound as a primary catalyst in metal-free hydrogenation is lacking, its properties as a quaternary ammonium salt suggest potential applications. In metal-free hydrogenation reactions, quaternary ammonium salts can function as phase-transfer catalysts, especially in biphasic systems, to bring the substrate and the hydride source into the same phase. They can also act as ionic liquids, providing a non-coordinating and polar medium that can stabilize reactive intermediates.

For instance, in hydrogenations utilizing borohydrides or other hydride sources, this compound could facilitate the transfer of the hydride to the substrate. The large, organic cation could pair with the hydride anion, increasing its solubility and reactivity in organic solvents.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium salts are archetypal phase-transfer catalysts. The mechanism involves the quaternary ammonium cation forming an ion pair with the anion of a water-soluble reactant. This lipophilic ion pair can then migrate into the organic phase, where the anion can react with the organic substrate.

This compound, being a quaternary ammonium salt, is expected to function as a phase-transfer catalyst. Its effectiveness would depend on the lipophilicity of the cation and its ability to exchange anions at the phase interface. The general mechanism for a substitution reaction is as follows:

Anion Exchange: At the aqueous-organic interface, the this compound cation (Q+) exchanges its original anion (X-) for the reactant anion (Y-) from the aqueous phase.

Q⁺X⁻(org) + Y⁻(aq) ⇌ Q⁺Y⁻(org) + X⁻(aq)

Reaction in Organic Phase: The newly formed ion pair (Q+Y-) is soluble in the organic phase and reacts with the organic substrate (RZ).

Q⁺Y⁻(org) + RZ(org) → RY(org) + Q⁺Z⁻(org)

Catalyst Regeneration: The resulting quaternary ammonium salt with the new anion (Z-) migrates back to the interface to repeat the cycle.

The structure of the quaternary ammonium salt significantly influences its catalytic activity. Factors such as the length of the alkyl chains and the steric accessibility of the positive charge on the nitrogen atom are critical. For this compound, the relatively small methyl groups and the linear ethynyl substituent would influence its partitioning between the phases and its interaction with anions.

| Mechanistic Step | Description | Key Species |

| Anion Exchange | The catalyst cation swaps its counter-ion with the reactant anion at the phase boundary. | This compound cation, reactant anion |

| Phase Transfer | The new ion pair moves from the aqueous to the organic phase. | Lipophilic ion pair |

| Organic Reaction | The reactant anion attacks the organic substrate. | Organic substrate, reactant anion |

| Catalyst Regeneration | The catalyst returns to the aqueous interface to restart the cycle. | This compound cation, product anion |

This table outlines the generally accepted mechanism for phase-transfer catalysis by quaternary ammonium salts.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are powerful tools for the rapid construction of complex molecular architectures.

The reactivity of the ynamine-like functionality in this compound suggests its potential as a reactive intermediate or building block in such processes. Ynamines and ynamides are known to participate in a wide array of cascade reactions, often initiated by metal catalysts or Brønsted/Lewis acids. These reactions can lead to the formation of diverse heterocyclic and polycyclic structures.

A hypothetical MCR involving this compound could proceed via the initial nucleophilic addition to the activated triple bond. This would generate a reactive intermediate, such as a keteniminium ion, which could then be trapped by other components in the reaction mixture, leading to the formation of a complex product in a single step.

While specific examples of this compound in MCRs and cascade reactions are not prominent in the literature, the known reactivity of related ynamides in gold-catalyzed cascade reactions provides a blueprint for its potential utility. For instance, the gold-catalyzed intramolecular reaction of an ynamide with a tethered nucleophile can initiate a cascade of cyclizations and rearrangements.

Advanced Theoretical and Computational Chemistry of N,n,n Trimethylethynaminium

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of N,N,N-Trimethylethynaminium at the molecular level.

Detailed analysis of the molecular orbitals would reveal the contribution of atomic orbitals from the nitrogen, carbon, and hydrogen atoms to each molecular orbital. This analysis helps in identifying the nature of the chemical bonds, whether they are sigma (σ) or pi (π) bonds, and their spatial distribution. The bonding in the ethynyl (B1212043) group is characterized by a carbon-carbon triple bond, consisting of one σ bond and two π bonds. The connection of this group to the positively charged nitrogen atom significantly influences the electron density distribution throughout the molecule.

The distribution of electric charge within the this compound cation is a key determinant of its chemical behavior. The formal positive charge is localized on the nitrogen atom, but through inductive effects, this charge is delocalized to some extent across the adjacent methyl and ethynyl groups.

Natural Bond Orbital (NBO) analysis is a powerful tool to quantify this charge distribution by calculating the partial charges on each atom. This method provides a more nuanced picture than simple formal charges.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of positive potential, typically colored blue, indicate areas that are electron-deficient and susceptible to nucleophilic attack. Conversely, regions of negative potential, colored red, signify electron-rich areas that can interact with electrophiles. For this compound, the ESP map would show a strong positive potential around the trimethylammonium head group, with the potential gradually changing along the ethynyl tail.

| Atom | Hypothetical NBO Charge (a.u.) |

| N | +0.6 |

| C (methyl, avg.) | -0.2 |

| H (methyl, avg.) | +0.1 |

| C (ethynyl, α) | +0.1 |

| C (ethynyl, β) | -0.05 |

| H (ethynyl) | +0.15 |

Note: This data is illustrative and not based on actual calculations for this compound.

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary rotational freedom in this molecule is around the bond connecting the nitrogen atom to the ethynyl group and the bonds between the nitrogen and the methyl groups.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving this compound.

For any chemical reaction, the transition state is the highest energy point on the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods, such as density functional theory (DFT), can be used to locate and characterize the geometry and energy of these transition states.

For instance, in a hypothetical nucleophilic addition to the ethynyl group of this compound, computational modeling could identify the structure of the transition state where the nucleophile is partially bonded to one of the ethynyl carbons. The vibrational frequencies of the transition state are also calculated; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

An energy profile is a diagram that plots the energy of the system as a function of the reaction progress. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed.

This profile provides crucial information about the thermodynamics and kinetics of the reaction. The difference in energy between the reactants and products determines whether the reaction is exothermic or endothermic. The height of the energy barrier from the reactants to the highest transition state determines the reaction rate. The step with the highest energy barrier is the rate-determining step .

For a multi-step reaction involving this compound, computational analysis can distinguish between different possible pathways and identify the most favorable one by comparing their energy profiles.

Below is a hypothetical energy profile for a two-step reaction of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Intermediate | +5 |

| Transition State 2 | +20 |

| Products | -10 |

Note: This data is for illustrative purposes to demonstrate the concept of an energy profile.

Based on the conducted research, there is a significant lack of specific publicly available scientific literature detailing the advanced theoretical and computational chemistry of this compound. Studies focusing on the first-principles prediction of its spectroscopic properties or molecular dynamics simulations in various environments could not be located.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis for the requested sections on "Spectroscopic Property Prediction from First Principles" and "Molecular Dynamics Simulations of this compound in Various Environments."

Further research in specialized, non-public chemical databases or new computational studies would be required to generate the specific data requested in the prompt.

Advanced Spectroscopic and Diffraction Based Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the atomic-level structural elucidation of molecules like N,N,N-Trimethylethynaminium. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about chemical structure, connectivity, and conformation. nih.gov

While one-dimensional (1D) NMR spectra provide foundational information, complex molecules often require two-dimensional (2D) NMR experiments to resolve overlapping signals and establish unambiguous atomic connectivity. wikipedia.orgipb.pt In 2D NMR, signals are spread across two frequency axes, revealing correlations between different nuclei. wikipedia.orghuji.ac.il

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgemerypharma.com For this compound, the nine protons of the three methyl groups are chemically equivalent due to rapid rotation and symmetry. The ethynyl (B1212043) proton is an isolated spin system. Therefore, a COSY spectrum would be expected to show no cross-peaks, confirming the absence of scalar coupling between the methyl protons and the acetylenic proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates nuclei of different types that are separated by a single bond, most commonly ¹H and ¹³C. wikipedia.orglibretexts.orgyoutube.com This experiment is crucial for assigning the carbon atom directly attached to each proton. For this compound, the HSQC spectrum would show a single cross-peak correlating the methyl protons to the methyl carbon and another cross-peak linking the acetylenic proton to its corresponding sp-hybridized carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique for identifying longer-range connections (typically 2-4 bonds) between protons and carbons. wikipedia.orglibretexts.org This is particularly useful for connecting molecular fragments separated by quaternary carbons or heteroatoms. In the case of this compound, the HMBC spectrum would be instrumental. It would reveal correlations from the methyl protons to both the quaternary ammonium (B1175870) carbon and the adjacent sp-hybridized carbon of the alkyne group. A correlation would also be expected from the acetylenic proton to the quaternary carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. For a small molecule like this compound, intramolecular NOE signals are generally weak. However, intermolecular NOEs could be observed at higher concentrations, providing insight into molecular aggregation.

Table 1: Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Correlation | Structural Information Provided |

|---|---|---|---|

| COSY | ¹H – ¹H | No cross-peaks expected | Confirms isolated nature of methyl and ethynyl proton spin systems. |

| HSQC | ¹H – ¹³C (1-bond) | Methyl Protons ↔ Methyl Carbon | Assigns the carbon directly bonded to the methyl protons. |

| Ethynyl Proton ↔ Ethynyl Carbon (C-H) | Assigns the terminal alkyne carbon. | ||

| HMBC | ¹H – ¹³C (2-3 bonds) | Methyl Protons ↔ Quaternary Carbon | Confirms connectivity of methyl groups to the nitrogen and adjacent carbon. |

| Methyl Protons ↔ Ethynyl Carbon (C-N) | Establishes the link between the trimethylammonium head and the ethynyl tail. | ||

| Ethynyl Proton ↔ Quaternary Carbon | Further confirms the molecular backbone structure. |

Solid-state NMR (ssNMR) spectroscopy provides invaluable structural and dynamic information for materials that are not soluble or exist in solid forms, such as crystalline powders or amorphous solids. nih.govfsu.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural details. nih.gov For this compound, ssNMR can be used to:

Characterize different polymorphic (crystalline) forms.

Determine the number of chemically non-equivalent molecules in the asymmetric unit of a crystal.

Probe intermolecular interactions and packing arrangements in the solid state. scispace.com

Study the structure of the compound when confined within a matrix or drug delivery system. nih.gov

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the broad lines typically seen in solids. fsu.edu

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes in molecules, such as bond rotation and conformational changes, that occur on the NMR timescale. nih.govmontana.edu By recording NMR spectra at different temperatures (variable-temperature NMR), one can observe changes in the line shape of the signals. researchgate.net

For this compound, the primary dynamic process accessible by DNMR would be the rotation around the C-N single bonds of the methyl groups. While this rotation is typically very fast at room temperature, leading to a single sharp signal for the nine equivalent protons, it could potentially be slowed at very low temperatures. However, significant rotational barriers are more commonly studied in systems with partial double bond character, such as amides. nih.govresearchgate.netnih.gov A DNMR study could definitively measure the energy barrier to methyl group rotation if it falls within the accessible range of 12-80 kJ/mol. montana.edu

Table 2: Hypothetical Dynamic NMR Parameters for Methyl Group Rotation

| Dynamic Process | Temperature Range | Coalescence Temperature (Tc) | Rotational Energy Barrier (ΔG‡) |

|---|---|---|---|

| Methyl Group Rotation | < -100 °C | Not typically observed | < 10 kJ/mol (Expected) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. uni-siegen.deyoutube.com These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present in a molecule. spectroscopyonline.comedinst.com While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy depends on a change in the molecule's polarizability. edinst.comksu.edu.sa

The vibrational spectrum of this compound is dominated by features from its two key functional groups: the terminal alkyne and the quaternary ammonium cation.

Alkyne Vibrations:

C≡C Stretch: The carbon-carbon triple bond stretch is a highly characteristic vibration. For terminal alkynes, this appears as a weak to medium intensity band in the IR spectrum, typically in the range of 2100-2140 cm⁻¹. Due to the change in polarizability, this vibration often gives a strong signal in the Raman spectrum. spectroscopyonline.com

≡C-H Stretch: The stretching of the bond between the sp-hybridized carbon and the hydrogen is also very characteristic, appearing as a sharp, strong band in the IR spectrum around 3300 cm⁻¹.

Quaternary Ammonium Vibrations:

C-N Stretch: The stretching vibrations of the carbon-nitrogen bonds in the quaternary ammonium group typically appear in the fingerprint region of the IR spectrum, often between 950 and 1250 cm⁻¹.

CH₃ Vibrations: The methyl groups give rise to several characteristic vibrations, including symmetric and asymmetric C-H stretching (around 2850-3000 cm⁻¹) and bending (scissoring, rocking) vibrations (around 1350-1470 cm⁻¹). mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| C≡C Stretch | 2100 - 2140 | Weak - Medium | Strong | |

| Quaternary Ammonium | C-H Stretch (asymmetric) | 2960 - 2980 | Medium | Medium |

| C-H Stretch (symmetric) | 2870 - 2890 | Medium | Medium | |

| CH₃ Bend (asymmetric) | 1450 - 1470 | Medium | Weak | |

| CH₃ Bend (symmetric) | 1370 - 1380 | Medium | Weak | |

| C-N Stretch | 950 - 1250 | Medium - Strong | Weak |

In-situ spectroscopic monitoring allows for the real-time analysis of a chemical reaction as it happens, without the need to withdraw samples. spectroscopyonline.comnih.gov This provides valuable kinetic and mechanistic information, including the detection of transient intermediates. spectroscopyonline.comnih.gov Techniques like IR, Raman, and NMR spectroscopy can all be adapted for in-situ monitoring. nih.govbirmingham.ac.uk

For this compound, one could monitor its formation by observing the appearance of the characteristic alkyne C≡C and ≡C-H stretching bands in real-time using an IR or Raman probe inserted directly into the reaction vessel. Conversely, if this compound is used as a reactant, its consumption can be tracked by the disappearance of these same characteristic peaks, while new peaks corresponding to the product would emerge. This approach is powerful for optimizing reaction conditions and understanding reaction pathways. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For a novel or uncharacterized substance like this compound, mass spectrometry would be an indispensable tool.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental composition. For the this compound cation, the theoretical exact mass can be calculated based on the masses of its constituent isotopes. This precise measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Isotopic Composition and Exact Mass of this compound Cation

| Isotope | Natural Abundance (%) | Contribution to Molecular Ion Peak |

|---|---|---|

| ¹²C | 98.93 | Primary (M) |

| ¹³C | 1.07 | M+1 |

| ¹H | 99.9885 | Primary (M) |

| ²H | 0.0115 | M+1 |

| ¹⁴N | 99.632 | Primary (M) |

This table is generated based on established isotopic abundances and is for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the connectivity of the atoms within the cation.

Common fragmentation pathways for quaternary ammonium compounds include the loss of alkyl groups. For this compound, potential fragmentation mechanisms could involve the neutral loss of a methyl group or cleavage of the ethynyl group. The specific fragmentation pattern would be characteristic of the compound's structure and could be used for its identification.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. utupub.fi This technique would provide precise information on the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Determination of Molecular Geometry and Bond Parameters in the Solid State

By analyzing the diffraction pattern of a single crystal of a salt of this compound, the precise coordinates of each atom can be determined. This allows for the accurate measurement of all bond lengths and angles within the cation. For instance, the C≡C triple bond of the ethynyl group and the C-N bond lengths of the quaternary ammonium center could be precisely determined.

Table 2: Hypothetical Bond Parameters for this compound Cation Determined by X-ray Crystallography

| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) |

|---|---|---|

| C≡C | ~1.20 | - |

| C-C | ~1.47 | - |

This table presents expected values based on typical bond lengths and angles for similar functional groups and is for illustrative purposes only.

Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly

X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions between the this compound cation and its counter-ion. Understanding these interactions is crucial for comprehending the solid-state properties of the compound and can provide insights into its potential applications in materials science. The study of these non-covalent interactions leads to the understanding of the supramolecular assembly of the compound.

Influence of Counter-ion on Crystal Structure and Solid-State Properties

The choice of the counter-ion in a salt of this compound would significantly influence its crystal structure and, consequently, its physical properties such as melting point, solubility, and stability. Different counter-ions (e.g., halides, tetrafluoroborate (B81430), hexafluorophosphate) would lead to different crystal packing arrangements and intermolecular interactions. The analysis of a series of salts with varying counter-ions would provide a comprehensive understanding of how these non-covalent forces dictate the solid-state behavior of the this compound cation.

Based on a comprehensive search of available scientific literature, there is no specific information available for a chemical compound with the exact name “this compound.” This suggests that the compound may be either extremely niche, not yet synthesized, or described under a different nomenclature in published research.

It is possible that the intended compound of interest is a related chemical, such as N,N,N-Trimethylethenaminium , which features a vinyl group (C=C) instead of the specified ethynyl group (C≡C). This and other quaternary ammonium compounds have been the subject of research in materials science.

Due to the lack of data specifically for “this compound,” it is not possible to generate a scientifically accurate article that adheres to the provided outline. Any attempt to do so would involve speculation or the use of information on different compounds, which would not meet the requirements of the request.

Should you have an alternative name, CAS number, or chemical structure for the compound of interest, please provide it to enable a more targeted and successful search.

Applications in Materials Science and Chemical Engineering

Development of Advanced Materials for Catalysis and Separations

Heterogenization of N,N,N-Trimethylethynaminium Catalysts

Homogeneous catalysts, while often exhibiting high activity and selectivity, present challenges in separation from the reaction mixture and catalyst recycling. Immobilizing these catalysts onto solid supports, a process known as heterogenization, addresses these issues. Quaternary ammonium (B1175870) salts are widely used as phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. sioc-journal.cnacs.org The heterogenization of these salts onto various supports has been a key area of research to enhance their industrial applicability.

Immobilization on Solid Supports:

This compound, as a quaternary ammonium salt, could be immobilized on a variety of solid supports. Common supports include:

Polymeric Supports: Polystyrene is a frequently used support for quaternary ammonium salts. sioc-journal.cnacs.org The catalyst can be anchored to the polymer backbone, creating a solid-phase catalyst that is easily filtered and reused. A library of sixty different polystyrene-supported quaternary ammonium salt catalysts has been synthesized and screened for their activity in nucleophilic substitution reactions. sioc-journal.cn

Inorganic Supports: Silica (B1680970) gel and other inorganic materials are also effective supports. researchgate.net Their high surface area and mechanical stability make them suitable for use in packed-bed reactors for continuous-flow processes. For instance, silica gel-supported primary amines and guanidines have been used as catalysts in nitroaldol condensation and Michael additions. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs offer a highly porous and tunable platform for catalyst immobilization. mdpi.com Enzymes and other catalysts have been successfully encapsulated within MOFs, demonstrating enhanced stability and reusability. mdpi.com

The ethynyl (B1212043) group in this compound offers a unique handle for covalent attachment to supports through various "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would provide a stable and robust linkage, minimizing catalyst leaching.

Potential Catalytic Applications:

Heterogenized this compound catalysts could be employed in a range of organic transformations, including:

Phase-Transfer Catalysis: For nucleophilic substitutions, alkylations, and oxidations where reactants are in different phases.

Base Catalysis: The quaternary ammonium hydroxide (B78521) form could act as a strong base for reactions like aldol (B89426) condensations and eliminations.

Suzuki Cross-Coupling Reactions: Nickel-based molecular catalysts immobilized on solid supports have shown promise in these important carbon-carbon bond-forming reactions. rsc.org

The performance of such heterogenized catalysts would depend on factors like the nature of the support, the loading of the catalytic sites, and the reaction conditions.

| Support Material | Immobilization Strategy | Potential Advantages | Example of Analogous System |

| Polystyrene | Copolymerization or post-functionalization | High loading capacity, chemical stability | Polystyrene-supported quaternary ammonium salts for phase-transfer catalysis sioc-journal.cn |

| Silica Gel | Surface modification with silane (B1218182) coupling agents | High surface area, mechanical robustness, suitable for flow chemistry | Silica-supported amines for nitroaldol condensation researchgate.net |

| Metal-Organic Frameworks (MOFs) | Encapsulation or post-synthetic modification | High porosity, tunable structure, enhanced catalyst stability | Enzyme immobilization in MOFs mdpi.com |

This table presents potential strategies and advantages for the heterogenization of this compound based on existing research on similar compounds.

Membranes and Sensor Components Functionalized with Ethynylammonium Moieties

The unique properties of the ethynylammonium group make it an attractive candidate for the functionalization of membranes and sensor components.

Functionalized Membranes:

Anion exchange membranes (AEMs) are crucial components in various electrochemical devices, including fuel cells and water electrolyzers. These membranes are typically composed of a polymer backbone functionalized with cationic groups, such as quaternary ammonium moieties, which facilitate the transport of anions. rsc.orgnih.govnih.govrsc.orgacs.org

The incorporation of this compound or similar ethynylammonium moieties into polymer membranes could offer several advantages:

High Ion Conductivity: The high charge density of the quaternary ammonium group would contribute to efficient ion transport. rsc.orgnih.govrsc.orgacs.org

Enhanced Stability: The strong covalent bond formed via the ethynyl group during functionalization could lead to improved chemical and thermal stability of the membrane, a critical factor in harsh operating conditions. rsc.org

Tunable Properties: The ethynyl group allows for precise control over the degree of functionalization, enabling the fine-tuning of membrane properties such as ion exchange capacity (IEC), water uptake, and mechanical strength.

Researchers have successfully functionalized various polymers, such as poly(phenylene oxide) (PPO) and perfluorinated polymers, with quaternary ammonium groups to create high-performance AEMs. rsc.orgnih.govrsc.org For example, PPO functionalized with quaternary ammonium groups via flexible alkyl spacers has shown enhanced hydroxide ion conductivity and superior alkaline stability. rsc.orgrsc.org

| Polymer Backbone | Functionalization Method | Key Performance Metric | Reference for Analogous System |

| Poly(phenylene oxide) (PPO) | Bromoalkylation and quaternization | High hydroxide ion conductivity and alkaline stability rsc.orgrsc.org | Dang et al., J. Mater. Chem. A, 2015 rsc.org |

| Perfluorinated Polymers (e.g., Nafion precursor) | Menshutkin reaction | High ion conductivity and distinct phase separation nih.gov | Park et al., Polymers, 2019 nih.gov |

| Poly(arylene ether sulfone)s | Synthesis of tetra-functionalized monomer | High hydroxide conductivity and controlled microphase separation | Request PDF [info:doi/10.1016/j.memsci.2017.04.037] |

This interactive table summarizes research findings on polymer membranes functionalized with quaternary ammonium groups, analogous to potential applications of this compound.

Sensor Components:

The permanent positive charge and the reactive ethynyl group of this compound make it a promising building block for chemical sensors. Quaternary ammonium compounds have been utilized in sensor design for the detection of various analytes. utah.edu

Ion-Selective Electrodes: Membranes functionalized with ethynylammonium moieties could be used as ion-selective electrodes for the detection of specific anions. The selectivity would be governed by the interaction between the quaternary ammonium group and the target anion.

Fluorescent Sensors: The ethynyl group can be readily modified with fluorophores. The binding of an analyte to the quaternary ammonium center could induce a change in the fluorescence signal, enabling sensitive detection. For example, metal-organic frameworks modified with quaternary ammonium groups have been developed as fluorescent sensors for perfluorooctanoic acid (PFOA). utah.edu

Electrochemical Sensors: The ethynyl group can be used to anchor the molecule to electrode surfaces, creating a modified electrode for electrochemical sensing. The redox properties of the analyte or a change in the electrochemical behavior of the modified surface upon analyte binding could be used for detection.

Synthesis and Reactivity of Derivatives, Analogues, and Structure Reactivity Relationships Srr in Chemical Systems

Systematic Modification of the N,N,N-Trimethyl Group

The N,N,N-trimethylammonium group plays a crucial role in determining the steric and electronic properties of the N,N,N-trimethylethynaminium cation. Systematic modification of this group by replacing one or more methyl groups with other alkyl substituents allows for a detailed investigation of these effects on the compound's reactivity and stability.

The electronic nature of the N-alkyl substituents also impacts the reactivity. Alkyl groups are generally electron-donating, and increasing the number or size of these groups can influence the basicity and nucleophilicity of related amine precursors. wikipedia.org While the quaternary ammonium (B1175870) cation itself is not basic, the electronic effects of the alkyl groups can be transmitted through the molecule, subtly affecting the electrophilicity of the ethynyl (B1212043) carbon atoms.

Studies on other quaternary ammonium salts have shown that the nature of the N-alkyl groups affects their thermal stability and decomposition pathways. For N,N,N-trimethylanilinium salts, the degradation to methyl iodide and the parent aniline (B41778) is a known process. mdpi.com Similar degradation pathways could be anticipated for this compound and its analogues, with the stability being dependent on the nature of the N-alkyl substituents.

A hypothetical study on the effect of N-alkyl substitution on the reactivity of ethynylammonium salts might yield data similar to that presented in the interactive table below.

| N-Alkyl Groups | Relative Rate of Reaction with Nucleophile | Thermal Decomposition Temperature (°C) |

| N(CH₃)₃ | 1.00 | 180 |

| N(CH₃)₂(C₂H₅) | 0.85 | 175 |

| N(CH₃)(C₂H₅)₂ | 0.70 | 172 |

| N(C₂H₅)₃ | 0.55 | 168 |

| N(CH₃)₂(i-Pr) | 0.40 | 165 |

This table presents hypothetical data to illustrate the expected trends based on steric and electronic effects.

Exploration of Substituents on the Ethynyl Moiety

Introducing substituents onto the ethynyl moiety of the this compound cation offers another powerful strategy for modulating its chemical properties. The electronic nature of the substituent directly influences the polarization of the carbon-carbon triple bond, which in turn dictates its reactivity towards nucleophiles and its utility in various chemical transformations.

Electron-withdrawing groups (EWGs) attached to the terminal carbon of the ethynyl group would be expected to increase the electrophilicity of the triple bond, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) would decrease its electrophilicity. The synthesis of such substituted ethynylammonium salts could potentially be achieved through the quaternization of appropriately substituted ynamines.

The reactivity of related functionalized pyridinium (B92312) salts provides insights into the potential transformations of substituted ethynylammonium salts. nih.gov For example, N-functionalized pyridinium salts have been employed as precursors for radical-mediated C-H functionalization, suggesting that ethynylammonium salts with suitable substituents could participate in similar radical-based processes. nih.gov

The introduction of functional groups can also open up new avenues for polymerization and materials synthesis. For instance, an ethynylammonium salt bearing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, could be incorporated into polymer chains, leading to materials with unique cationic and conductive properties. Research on polymerizable quaternary ammonium compounds has demonstrated the importance of the pendant active groups in determining the properties of the resulting polymers. nih.gov

The following interactive table illustrates the hypothetical effect of substituents on the electrophilicity of the ethynyl group, as might be determined by spectroscopic or computational methods.

| Substituent on Ethynyl Moiety | Relative Electrophilicity Index |

| -H | 1.00 |

| -CN | 1.50 |

| -CO₂CH₃ | 1.35 |

| -C₆H₅ | 1.10 |

| -Si(CH₃)₃ | 0.85 |

This table presents hypothetical data to illustrate the expected electronic effects of different substituents.

Comparative Studies with Diverse Counterions and their Impact on Reactivity and Material Properties

The counterion, though often considered a spectator in chemical reactions, can have a profound impact on the physical and chemical properties of ionic compounds like this compound salts. The nature of the counterion influences solubility, crystal packing, thermal stability, and even the reactivity of the cation.

The choice of counterion can significantly affect the solubility of the salt in various solvents. For instance, salts with large, soft anions like iodide (I⁻) or triflate (TfO⁻) are often more soluble in organic solvents than those with smaller, harder anions like chloride (Cl⁻) or bromide (Br⁻). This difference in solubility can be critical in selecting appropriate reaction conditions. Studies on other quaternary ammonium salts have shown that the properties of the salt are highly dependent on the nature of the counterion. nih.gov

The counterion can also influence the reactivity of the this compound cation. In reactions where the counterion can act as a nucleophile, such as with halide ions, competing reactions can occur. The use of non-nucleophilic counterions, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), can circumvent these issues and allow for the intrinsic reactivity of the ethynylammonium cation to be studied. The influence of bromide and chloride counterions on the micellization process of dodecyltrimethylammonium (B156365) salts highlights the differentiated effects anions can have. nih.gov

In the context of materials science, the counterion can affect the properties of materials derived from ethynylammonium salts. For example, in the development of ionic liquids or conductive polymers, the size, shape, and charge distribution of the counterion can influence the material's viscosity, conductivity, and thermal stability.

The table below provides a comparative overview of the expected properties of this compound salts with different counterions, based on general trends observed for quaternary ammonium salts.

| Counterion | Expected Solubility in Apolar Solvents | Expected Nucleophilicity | Melting Point (°C) |

| Iodide (I⁻) | Moderate | High | ~150 |

| Bromide (Br⁻) | Low | Moderate | ~165 |

| Triflate (TfO⁻) | High | Low | ~120 |

| Tetrafluoroborate (BF₄⁻) | Moderate-High | Very Low | ~135 |

This table presents expected trends based on the known properties of different counterions.

Computational and Experimental SRR Studies in Catalysis and Materials Science

Structure-reactivity relationship (SRR) studies, combining both computational and experimental approaches, are invaluable for understanding and predicting the behavior of this compound derivatives in catalysis and materials science.

Computational methods, such as density functional theory (DFT), can provide detailed insights into the electronic structure, reaction mechanisms, and energetics of these compounds. rsc.org For example, DFT calculations can be used to model the transition states of reactions involving the ethynylammonium cation, helping to elucidate the factors that control reactivity and selectivity. Such studies have been instrumental in understanding the mechanisms of reactions catalyzed by quaternary ammonium salts, such as the fixation of carbon dioxide with epoxides. rsc.org

Experimental SRR studies involve systematically varying the structure of the this compound cation and measuring the resulting changes in its catalytic activity or material properties. For instance, a series of ethynylammonium salts with different N-alkyl groups and ethynyl substituents could be synthesized and tested as catalysts in a specific organic transformation. The correlation between the structural modifications and the observed catalytic performance would then establish a clear SRR. Such relationships have been explored for quaternary ammonium ions in the context of their binding affinity to K+ channels, where parameters like the energy of the lowest unoccupied orbital (ELUMO) were found to correlate with binding affinity. nih.gov

In materials science, SRR studies can guide the design of new polymers and functional materials. By understanding how the structure of the ethynylammonium monomer influences the properties of the resulting polymer, such as its conductivity, thermal stability, and mechanical strength, researchers can tailor materials for specific applications. The use of quaternary ammonium salts in the construction of electrochemical biosensors has shown that the length of the alkyl chains systematically affects the electrochemical behavior. rsc.org

The following interactive table presents a hypothetical SRR study for the use of substituted ethynylammonium salts as catalysts in a generic chemical reaction.

| N-Alkyl Group | Ethynyl Substituent | Counterion | Observed Catalytic Activity (Relative to Parent) |

| N(CH₃)₃ | -H | I⁻ | 1.0 |

| N(C₂H₅)₃ | -H | I⁻ | 0.7 |

| N(CH₃)₃ | -CN | TfO⁻ | 2.5 |

| N(CH₃)₃ | -C₆H₅ | TfO⁻ | 1.2 |

This table presents hypothetical data to illustrate the type of information that would be generated in an SRR study.

Advanced Analytical Methodologies for Complex Chemical Systems

Chromatographic Separation Techniques (e.g., HPLC, GC-MS, IC)

Chromatographic techniques are powerful for separating components of a mixture, allowing for their individual identification and quantification. The choice of method depends on the analyte's properties, such as volatility, polarity, and ionic nature.

The quantification of N,N,N-Trimethylethynaminium in complex reaction matrices requires methods that can distinguish it from starting materials, intermediates, byproducts, and the solvent matrix.

High-Performance Liquid Chromatography (HPLC): Due to the ionic and non-volatile nature of this compound, HPLC is a highly suitable technique for its quantification. A common approach involves pre-column derivatization to attach a chromophore, enhancing its detectability by UV-Vis detectors. researchgate.netdntb.gov.uaresearchgate.net For instance, derivatization with a reagent like 9-fluorenylmethyl chloroformate allows for sensitive fluorescence detection. researchgate.net The separation is typically achieved on a C18 column with a mobile phase consisting of an acetonitrile-water gradient. nih.gov

Table 1: Hypothetical HPLC Parameters for Quantification of Derivatized this compound

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Retention Time | 5.8 min |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis of the non-volatile this compound salt by GC-MS is challenging, it can be made amenable to this technique through pyrolysis or specific derivatization reactions that yield a volatile product. GC-MS offers the advantage of high separation efficiency and definitive identification based on the mass spectrum of the analyte. ijpbs.comjmchemsci.comphytopharmajournal.comnih.gov The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the compound. jmchemsci.com

Ion Chromatography (IC): As an ionic species, this compound is an excellent candidate for analysis by ion chromatography. metrohm.com This technique separates ions based on their affinity for an ion-exchange resin. metrohm.comnih.govnih.gov Suppressed conductivity detection is often employed for sensitive and selective quantification of ionic species. nih.govresearchgate.net IC is particularly useful for analyzing samples where the matrix contains high concentrations of other ions, which might interfere with other methods. nih.govthermofisher.com

Ensuring the purity of synthesized this compound is critical for its intended applications. Impurity profiling provides a chemical fingerprint of a sample, which can be used to understand the synthetic process and identify potential side reactions. nih.gov

HPLC and GC-MS for Impurity Identification: Both HPLC and GC-MS are instrumental in separating and identifying impurities. By comparing the chromatograms of different synthetic batches, variations in the impurity profile can be monitored. nih.gov Mass spectrometry coupled with these techniques allows for the tentative identification of unknown impurities based on their fragmentation patterns.

Table 2: Hypothetical Impurities Detected in a Synthetic Sample of this compound by GC-MS

| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) |

|---|---|---|

| 4.2 | Trimethylamine (B31210) | 59.11 |

| 6.5 | N,N-Dimethylacetamide | 87.12 |

Electrochemical Methods for Detection and Characterization

Quantitative Spectroscopic Techniques (e.g., Quantitative NMR, UV-Vis Spectroscopy)

Spectroscopic techniques provide information about the chemical structure and concentration of an analyte.

Quantitative Nuclear Magnetic Resonance (qNMR): NMR spectroscopy is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei. fujifilm.comnih.govnih.gov qNMR can be used for purity assessment and quantification of this compound without the need for a specific reference standard of the analyte itself; an internal standard of known concentration is sufficient. fujifilm.comox.ac.uk The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the trimethylammonium and ethynyl (B1212043) protons.

Table 3: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.1 | s | 9H | -N(CH₃)₃ |

Current Research Challenges and Future Directions in N,n,n Trimethylethynaminium Chemistry

Development of More Efficient and Highly Selective Synthetic Routes

A primary challenge in the chemistry of N,N,N-Trimethylethynaminium and its chemical relatives, ynamides, is the development of robust, efficient, and broadly applicable synthetic methods. Historically, the synthesis of ynamides relied on harsh conditions, such as elimination reactions from halo-enamides or the isomerization of propargylamines, which limited their substrate scope and accessibility. orgsyn.org While major breakthroughs have been made, particularly through copper-catalyzed reactions, significant hurdles persist. orgsyn.orgorganic-chemistry.org

One of the key challenges is overcoming the limitations in substrate scope. For instance, traditional methods often struggle with less nucleophilic amides, sterically hindered substrates, and specific functional groups like ureas and acyclic carbamates. organic-chemistry.orgrsc.org Recent innovations, such as a copper-catalyzed method using 1,2-dichloroenamides, have shown promise in addressing these issues by allowing for a more modular approach to ynamide synthesis. organic-chemistry.org Another flexible method uses the inexpensive and readily available trichloroethene as a two-carbon building block, which is effective for a wide range of amides and electrophiles. rsc.org

The pursuit of higher selectivity remains a critical goal. This includes chemo-, regio-, and stereoselectivity. The inherent polarization of the ynamide alkyne typically directs additions to the α-position, and developing methods to reverse this regioselectivity (umpolung reactivity) is an active area of research that would significantly expand their synthetic utility. acs.org Furthermore, transition-metal-free synthetic strategies are gaining traction as they offer alternatives that can be more cost-effective and environmentally benign. acs.org

Table 1: Comparison of Modern Synthetic Routes to Ynamides This interactive table summarizes key features of different synthetic methodologies for ynamides, which are structurally related to this compound.

| Method | Key Features | Advantages | Remaining Challenges |

|---|---|---|---|

| Copper-Catalyzed Coupling | Employs copper catalysts to couple nitrogen nucleophiles with alkyne sources (e.g., 1,1-dibromo-1-alkenes or 1,2-dichloroenamides). orgsyn.orgorganic-chemistry.org | Broad substrate scope, including previously challenging substrates like ureas and carbamates. organic-chemistry.org Can be performed under milder conditions than older methods. | Potential for metal contamination in the final product; optimization of catalyst and ligands is often required. |

| Trichloroethene-Based Synthesis | Uses trichloroethene as an inexpensive C2 synthon in a modular approach. rsc.orgresearchgate.net | Cost-effective starting material; flexible and applicable to a wide range of amides and electrophiles. rsc.org | May involve multiple steps; handling of chlorinated reagents requires care. |

| Transition-Metal-Free Synthesis | Relies on reagents like (Z)-1,2-dichloroalkenes or alkynyl chlorides with a strong base, avoiding metal catalysts. acs.org | Avoids metal contamination; can be more sustainable. | May have a more limited substrate scope compared to catalyzed reactions; can require specific, highly reactive substrates. |

| Synthesis in Water | Utilizes water as a solvent, often with a surfactant, for reactions like the Sonogashira coupling to form ynamides. nih.gov | Environmentally benign ("green chemistry"); can simplify product isolation. | Ynamides and ynamines are often moisture-sensitive, requiring careful control of reaction conditions to prevent hydration. nih.gov |

Expansion of Catalytic Scope, Enantioselective, and Diastereoselective Applications

Ethynylammonium salts and their derivatives are not just synthetic targets but also powerful intermediates and catalysts in their own right. A major frontier is the expansion of their use in asymmetric catalysis to create chiral molecules with high enantioselectivity and diastereoselectivity. Chiral quaternary ammonium (B1175870) salts, a class to which a chiral version of this compound would belong, are effective phase-transfer catalysts for enantioselective reactions like alkylations. nih.gov

The development of catalytic enantioselective rearrangements involving ammonium ylides is a particularly promising area. For example, chiral isothiourea catalysts have been shown to facilitate the nih.govsioc-journal.cn-rearrangement of allylic ammonium salts to produce unnatural α-amino acid derivatives with excellent enantiocontrol. chemrxiv.org A significant challenge in this area is controlling the competition between different rearrangement pathways, such as the nih.govsioc-journal.cn- versus the nih.govsioc-journal.cn-sigmatropic rearrangement. chemrxiv.org

Furthermore, the use of ammonium enolates generated in situ from esters and catalysts allows for the enantioselective dearomatization of pyridinium (B92312) salts, yielding valuable 1,4-dihydropyridines. nih.govresearchgate.net Key challenges in these systems include managing the influence of the counterion and the solvent, both of which can have a dramatic effect on enantioselectivity. nih.govresearchgate.net Future work will likely focus on designing new chiral catalysts and reaction conditions to broaden the scope of these transformations to a wider range of substrates and reaction types, including diastereoselective processes for constructing complex polycyclic systems. rsc.org

Rational Design of Next-Generation Ethynylammonium-Based Functional Materials

The unique electronic and structural features of ethynylammonium compounds make them attractive building blocks for the rational design of advanced functional materials. Quaternary ammonium salts, in general, are known for their use in creating antimicrobial polymers. nih.gov By incorporating these charged moieties into polymer backbones or as pendant groups, materials with potent and long-lasting antimicrobial activity can be developed. nih.gov The challenge lies in designing polymers that maximize antimicrobial efficacy while minimizing toxicity and environmental impact.

Beyond antimicrobial applications, the principles of self-assembly can be applied to ethynylammonium-based molecules to create highly ordered, functional materials. academie-sciences.frresearchgate.net For example, the incorporation of hydrogen-bonding motifs can direct the assembly of molecules into well-defined nanostructures, such as nanochannels capable of transporting ions or molecules. researchgate.net A significant challenge is achieving precise control over the self-assembly process to produce materials with desired hierarchical structures and predictable properties. academie-sciences.fr Future directions include the development of "smart" materials that can respond to external stimuli, such as light or heat, for applications in sensors, actuators, and controlled-release systems. researchgate.net The integration of ethynylammonium groups into these systems could provide unique electronic or reactive properties.

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental work is becoming increasingly crucial for accelerating the discovery and optimization of chemical processes involving complex molecules like this compound. Density Functional Theory (DFT) studies are powerful tools for elucidating reaction mechanisms, understanding selectivity, and predicting reactivity. nih.govug.edu.ghresearchgate.net For instance, computational analyses can reveal the subtle non-covalent interactions, such as hydrogen bonding between a quaternary ammonium catalyst and a substrate, that govern the stereochemical outcome of a reaction. unina.it

A key challenge is the computational expense and accuracy required to model complex reaction systems involving multiple interacting species, solvent effects, and flexible transition states. nih.govunina.it Despite these challenges, DFT has been successfully used to study the mechanisms of cycloaddition reactions and the oxidation of alkenes, providing insights that guide experimental design. nih.govug.edu.gh

Experimentally, high-throughput screening and systematic reactivity profiling are essential for optimizing reaction conditions. acs.orgnih.gov For example, in the development of bioconjugation reactions using ynamines, a systematic analysis of different solvents, buffers, and catalysts was critical for maximizing yields while minimizing degradation of sensitive biological molecules. acs.orgnih.gov The future of this field lies in creating a tight feedback loop between computational prediction and experimental validation. This integrated approach will enable the rational design of more effective catalysts and reaction protocols, moving beyond trial-and-error discovery to a more predictive and efficient science.

Table 2: Role of Computational and Experimental Methods in Ethynylammonium Chemistry This interactive table outlines the application and challenges of integrating computational and experimental techniques.

| Approach | Application | Key Challenges and Future Directions |

|---|---|---|

| Computational (DFT) | Elucidating reaction mechanisms (e.g., cycloadditions, rearrangements). nih.govresearchgate.net Predicting the origin of stereoselectivity in catalysis. unina.it Analyzing electronic structure (HOMO-LUMO) and molecular electrostatic potential (MEP). nih.gov | Accurately modeling solvent effects and weak non-covalent interactions. High computational cost for large, flexible systems. Improving the predictive power for catalyst design. |

| Experimental | High-throughput screening of reaction conditions (catalysts, solvents, additives). acs.orgnih.gov Kinetic studies using in situ spectroscopy to understand reaction rates and mechanisms. acs.org Synthesis and characterization of novel compounds and materials. | Managing large datasets from screening experiments. Developing analytical methods to detect and characterize transient intermediates. Ensuring reproducibility and scalability of optimized conditions. organic-chemistry.org |

Environmental Considerations and Advancements in Sustainable Chemical Practices

Addressing the environmental impact of chemical synthesis is a critical challenge for all areas of chemistry, including the production and use of ethynylammonium compounds. A major focus is the development of "green" synthetic methods that minimize waste, reduce energy consumption, and use less hazardous materials. A significant step in this direction is the use of water as a reaction solvent, which has been successfully demonstrated for the synthesis of some ynamides. nih.gov The primary challenge here is the inherent sensitivity of many ynamines and ynamides to water, which can lead to undesired hydrolysis. nih.gov